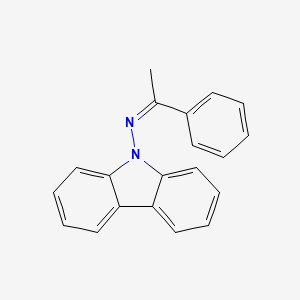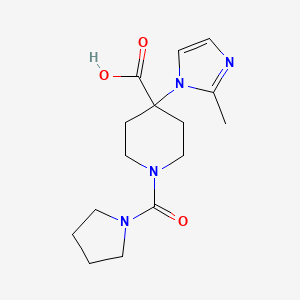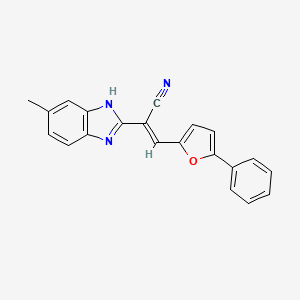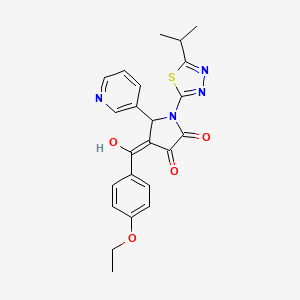![molecular formula C20H21N5OS B5421477 N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5421477.png)
N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, also known as TAPI-1, is a small molecule inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the breakdown of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. Overexpression of MMPs has been linked to various pathological conditions, including cancer, arthritis, and cardiovascular diseases. TAPI-1 has been shown to inhibit the activity of several MMPs, making it a promising candidate for therapeutic intervention in these diseases.
Wirkmechanismus
N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide inhibits the activity of MMPs by binding to the active site of the enzyme, preventing it from cleaving ECM proteins. This leads to a reduction in tissue remodeling and repair, which is beneficial in pathological conditions where MMP activity is dysregulated.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including reducing tumor growth and metastasis, reducing joint inflammation and cartilage damage, and reducing plaque formation and stabilization. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide in lab experiments include its high potency and selectivity for MMP inhibition, making it a useful tool for studying the role of MMPs in disease progression. However, the limitations of using this compound include its potential off-target effects and the need for appropriate controls to ensure the observed effects are due to MMP inhibition and not other factors.
Zukünftige Richtungen
For research on N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide include the development of more potent and selective MMP inhibitors, the investigation of the role of MMPs in other diseases, and the optimization of this compound for clinical use. In addition, the combination of this compound with other therapeutic agents, such as chemotherapy and radiation therapy, may lead to improved outcomes in cancer treatment.
Synthesemethoden
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide involves a series of chemical reactions, starting with the condensation of 4-phenyl-1,3-thiazole-2-amine with 2-bromoacetylpyridine to form the intermediate compound 4-(2-pyridinyl)-1,3-thiazol-2-ylamine. This intermediate is then reacted with 1-(4-chlorobenzyl)piperazine to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, MMPs play a critical role in tumor invasion and metastasis, and the inhibition of MMP activity has been shown to reduce tumor growth and metastasis in preclinical models. This compound has been shown to inhibit the activity of several MMPs involved in cancer progression, including MMP-2, MMP-9, and MMP-14. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
In arthritis, MMPs are involved in the degradation of cartilage and bone, leading to joint damage and inflammation. This compound has been shown to reduce joint inflammation and cartilage damage in animal models of arthritis, making it a potential therapeutic agent for this disease.
In cardiovascular diseases, MMPs have been implicated in the development of atherosclerosis and plaque rupture, leading to heart attacks and strokes. This compound has been shown to reduce plaque formation and stabilize plaques in animal models of atherosclerosis, making it a potential therapeutic agent for this disease.
Eigenschaften
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-19(23-20-22-17(15-27-20)16-6-2-1-3-7-16)14-24-10-12-25(13-11-24)18-8-4-5-9-21-18/h1-9,15H,10-14H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYNBQIWIRZFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methoxy-3-[(methylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5421423.png)
![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5421428.png)
![ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate](/img/structure/B5421430.png)
![7-(3,4-difluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5421440.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5421463.png)
![ethyl 1-[2-(3-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5421470.png)
![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5421479.png)
![N-(4-bromophenyl)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acrylamide](/img/structure/B5421485.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5421493.png)
